Cas no 144104-49-4 (5-pyridin-3-yl-1H-indole)

5-Pyridin-3-yl-1H-indole is a heterocyclic compound featuring a pyridine ring fused to an indole scaffold, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its structural motif is particularly useful in the design of bioactive molecules, including kinase inhibitors and receptor modulators, due to its ability to engage in π-stacking and hydrogen-bonding interactions. The compound's rigid, planar structure enhances binding affinity in target proteins, while its synthetic versatility allows for further functionalization. It is commonly employed in the development of therapeutic agents targeting neurological disorders, inflammation, and cancer. High purity and stability under standard conditions ensure reliable performance in research applications.
5-pyridin-3-yl-1H-indole structure
5-pyridin-3-yl-1H-indole structure
Product Name:5-pyridin-3-yl-1H-indole
CAS No:144104-49-4
MF:C13H10N2
MW:194.231902599335
MDL:MFCD04114730
CID:108612
PubChem ID:14973228
Update Time:2025-06-09

5-pyridin-3-yl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,5-(3-pyridinyl)-
    • 5-PYRIDIN-3-YL-1H-INDOLE
    • 5-(3-pyridinyl)-1H-indole
    • 5-(3-pyridinyl)indole
    • 5-(3-Pyridyl)-1H-indole
    • 5-(3-pyridyl)indole
    • 5-(pyridin-3-yl)-1H-indole
    • ACMC-20n3m0
    • AGN-PC-0035TQ
    • SureCN6657347
    • HMS2210G03
    • AB18875
    • HMS3330H14
    • SMR001295114
    • 5-Pridin-3-yl-1H-indole
    • DTXSID90566327
    • CHEMBL1435857
    • MFCD04114730
    • FT-0744278
    • CS-0334087
    • A808173
    • SCHEMBL6657347
    • AKOS006292395
    • 144104-49-4
    • MLS002206296
    • A1-35155
    • 1H-Indole, 5-(3-pyridinyl)-
    • DB-063522
    • 5-pyridin-3-yl-1H-indole
    • MDL: MFCD04114730
    • Inchi: 1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H
    • InChI Key: KOUOYJYRICGOSC-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=C(C3C=NC=CC=3)C=CC1=2

Computed Properties

  • Exact Mass: 194.08400
  • Monoisotopic Mass: 194.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Refractive Index: 1.689
  • PSA: 28.68000
  • LogP: 3.22990

5-pyridin-3-yl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-pyridin-3-yl-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:144104-49-4)5-pyridin-3-yl-1H-indole
Order Number:A808173
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):1082.0
Email:sales@amadischem.com

Additional information on 5-pyridin-3-yl-1H-indole

Recent Advances in the Study of 5-pyridin-3-yl-1H-indole (CAS: 144104-49-4) in Chemical Biology and Pharmaceutical Research

The compound 5-pyridin-3-yl-1H-indole (CAS: 144104-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic molecule, featuring a pyridine ring fused to an indole scaffold, has been the subject of numerous studies aimed at exploring its biological activity, mechanism of action, and potential as a drug candidate. The following research briefing synthesizes the latest findings related to this compound, highlighting key advancements and their implications for drug discovery and development.

Recent studies have focused on the synthesis and optimization of 5-pyridin-3-yl-1H-indole derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported the development of a novel series of 5-pyridin-3-yl-1H-indole analogs designed to target protein kinases involved in cancer progression. The researchers employed structure-activity relationship (SAR) studies to identify critical modifications that improve binding affinity and selectivity. Notably, one derivative exhibited potent inhibitory activity against multiple kinase targets, with an IC50 value in the low nanomolar range, suggesting its potential as a multi-kinase inhibitor for oncology applications.

In addition to its kinase inhibitory properties, 5-pyridin-3-yl-1H-indole has shown promise as a modulator of G-protein-coupled receptors (GPCRs). A recent study published in ACS Chemical Biology demonstrated that certain derivatives of this compound can selectively activate or inhibit specific GPCR subtypes, making them valuable tools for studying receptor signaling pathways. The researchers utilized molecular docking and dynamic simulations to elucidate the binding modes of these compounds, providing insights into their mechanism of action at the atomic level. These findings open new avenues for the development of GPCR-targeted therapeutics for neurological and metabolic disorders.

The pharmacokinetic profile of 5-pyridin-3-yl-1H-indole derivatives has also been a focus of recent investigations. A 2024 study in Drug Metabolism and Disposition evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of several lead compounds in preclinical models. The results indicated that structural modifications, such as the introduction of fluorine atoms or the incorporation of solubilizing groups, can significantly improve metabolic stability and oral bioavailability. These findings are critical for advancing promising candidates into clinical development and optimizing their dosing regimens.

Beyond its therapeutic potential, 5-pyridin-3-yl-1H-indole has emerged as a versatile scaffold for chemical biology probes. Researchers have recently developed fluorescent and photoaffinity-labeled derivatives to study protein-ligand interactions in live cells. A notable example is a 2023 Nature Chemical Biology paper that described the use of a bifunctional 5-pyridin-3-yl-1H-indole probe to map the interactome of a previously uncharacterized cancer-related protein. This approach has provided valuable insights into the protein's function and identified potential new drug targets.

In conclusion, the growing body of research on 5-pyridin-3-yl-1H-indole (CAS: 144104-49-4) underscores its importance as a privileged structure in medicinal chemistry and chemical biology. Recent advancements in its synthesis, target identification, and optimization have positioned this scaffold as a promising starting point for the development of novel therapeutics across multiple disease areas. Future research directions may include the exploration of its applications in targeted protein degradation, allosteric modulation, and combination therapies, further expanding its potential impact on human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:144104-49-4)5-pyridin-3-yl-1H-indole
A808173
Purity:99%
Quantity:1g
Price ($):1082.0
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